3,3-Diphenyl-N-(4-pyridyl)propionamide
Description
3,3-Diphenyl-N-(4-pyridyl)propionamide is a propionamide derivative characterized by a central propionamide backbone substituted with two phenyl groups at the β-position and a 4-pyridyl group at the amide nitrogen. The 4-pyridyl moiety is critical for hydrogen bonding and steric interactions, as observed in related compounds targeting enzymes like InhA in Mycobacterium tuberculosis .
Properties
CAS No. |
75437-13-7 |
|---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3,3-diphenyl-N-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C20H18N2O/c23-20(22-18-11-13-21-14-12-18)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H,15H2,(H,21,22,23) |
InChI Key |
MMUDOIKJYLLJRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=NC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=NC=C2)C3=CC=CC=C3 |
Other CAS No. |
75437-13-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Scaffold and Bioactive Motifs
The α-hydroxyamide scaffold, found in compounds like 2-hydroxy-N-(2-hydroxyphenyl)propionamide (), is associated with bioactivity in antibiotics (e.g., amikacin) and cholesterol-lowering agents (e.g., bestatin) . While 3,3-Diphenyl-N-(4-pyridyl)propionamide lacks the α-hydroxyl group, its diphenyl and 4-pyridyl substituents may enhance lipophilicity and target binding, respectively.
Role of the 4-Pyridyl Substituent
The 4-pyridyl group is a key pharmacophore in isoniazid (INH), a frontline anti-tuberculosis drug. highlights that replacing the pyridyl nitrogen (N4) with a carbon atom (e.g., in phenyl-substituted analogs) reduces inhibitory activity due to loss of hydrogen bonding with Thr196 in InhA . For example:
- Compound 5 (phenyl-substituted analog) : 50% lower activity than INH due to unfavorable electrostatic interactions.
- INH-NAD adduct : The pyridyl nitrogen forms critical hydrogen bonds absent in phenyl analogs.
This suggests that this compound’s 4-pyridyl group may confer superior binding affinity compared to phenyl-substituted derivatives.
Impact of Phenyl Ring Substituents
Substituents on phenyl rings influence steric and electronic properties:
- Halogenated derivatives (Cl, Br, I) : Introduce steric hindrance with Trp222, disrupting hydrogen bonds and reducing activity (e.g., compounds 11, 14, 20, 22 in ) .
- Bicyclic or piperidine rings : Increase bulkiness, leading to clashes with Ala191/Gly192/Trp222 residues (e.g., compounds 33–35 in show <20% activity of INH) .
Comparative Data Table
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